molecular formula C11H15NO4S B15042430 Propyl 4-[(methylsulfonyl)amino]benzoate

Propyl 4-[(methylsulfonyl)amino]benzoate

Cat. No.: B15042430
M. Wt: 257.31 g/mol
InChI Key: UPQOTMBNARXGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(methylsulfonyl)amino]benzoate typically involves the esterification of 4-[(methylsulfonyl)amino]benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Propyl 4-[(methylsulfonyl)amino]benzyl alcohol.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(methylsulfonyl)amino]benzoate
  • Ethyl 4-[(methylsulfonyl)amino]benzoate
  • Butyl 4-[(methylsulfonyl)amino]benzoate

Uniqueness

Propyl 4-[(methylsulfonyl)amino]benzoate is unique due to its specific ester group, which can influence its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl ester may offer a balance between hydrophobicity and steric effects, making it suitable for specific applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

propyl 4-(methanesulfonamido)benzoate

InChI

InChI=1S/C11H15NO4S/c1-3-8-16-11(13)9-4-6-10(7-5-9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3

InChI Key

UPQOTMBNARXGOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.